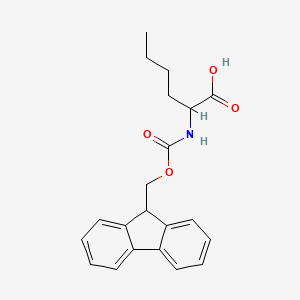

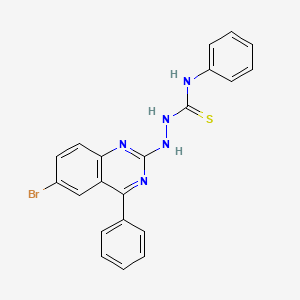

![molecular formula C10H10F3N5O B2603712 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034327-62-1](/img/structure/B2603712.png)

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance, which is a white to light yellow crystalline powder . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain an intermediate product . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and impurities are removed to obtain another intermediate . Finally, palladium/carbon and an ethanol solution of the intermediate are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride, and after the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .Molecular Structure Analysis

The molecule contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The trifluoromethyl group in the molecule has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .Aplicaciones Científicas De Investigación

Environmental and Agricultural Applications

- Urea derivatives are extensively studied for their environmental and agricultural uses. For example, ureaform, a condensation product between urea and formaldehyde, has been reviewed for its role as a slow-release fertilizer in agriculture. The mineralization of ureaform is governed by microbial activity, which is crucial for nitrogen release and soil fertility management (Alexander & Helm, 1990).

Biomedical Research

- Ureas play a significant role in drug design due to their unique hydrogen-binding capabilities, making them valuable in creating small molecules with a broad range of bioactivities. Urea derivatives have been used as modulators of biological targets like kinases, NAMPT, and soluble epoxide hydrolases (Jagtap et al., 2017).

Environmental Toxicology

- Urea derivatives are also studied for their environmental toxicology aspects. For instance, paraquat, a quaternary ammonium herbicide, has been reviewed for its environmental exposure and health risks, showcasing the importance of understanding the environmental and health impacts of chemical compounds (Tsai, 2013).

Energy Storage Applications

- Some studies focus on the potential of urea as a hydrogen carrier for sustainable energy supply. Urea's attributes, such as its non-toxic nature and stability, make it an attractive candidate for hydrogen storage and fuel cell applications (Rollinson et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to interact with a variety of enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown to bind in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Similar compounds have shown versatile biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown significant antibacterial activities , suggesting that this compound may also have antimicrobial effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

Análisis Bioquímico

Biochemical Properties

Similar triazolopyridine derivatives have been evaluated for their inhibitory activities toward certain kinases and antiproliferative activities against various cell lines . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-methyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N5O/c1-14-9(19)15-5-8-17-16-7-4-6(10(11,12)13)2-3-18(7)8/h2-4H,5H2,1H3,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSPFQIHXCOZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

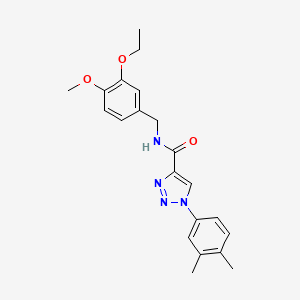

![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)

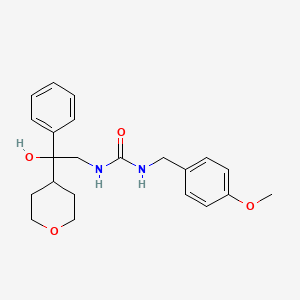

![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)

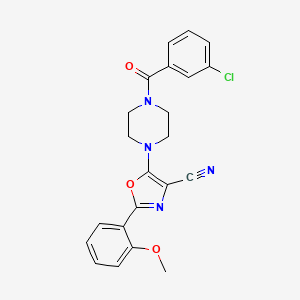

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)

![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)

![2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2603651.png)